molecular formula C12H19F2NO2 B3323407 tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1638759-78-0

tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B3323407
CAS No.: 1638759-78-0
M. Wt: 247.28 g/mol
InChI Key: VBDYEDZTIYYFKS-UHFFFAOYSA-N
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Description

tert-Butyl 6,6-difluoro-2-azaspiro[34]octane-2-carboxylate is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a six-membered ring and a four-membered ring

Preparation Methods

The synthesis of tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a precursor, which is treated with reagents such as Dess-Martin periodinane in dichloromethane at low temperatures to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like Dess-Martin periodinane to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydride reagents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. It is used as a reactant in the synthesis of pharmaceuticals, such as central nervous system penetrant CXCR2 antagonists, which are potential treatments for demyelinating disorders. The compound’s structure allows it to participate in various biochemical pathways, influencing the synthesis of γ-butyrolactone derivatives and other related compounds.

Comparison with Similar Compounds

tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of fluorine atoms, which can enhance its stability and reactivity in various chemical reactions.

Properties

IUPAC Name

tert-butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO2/c1-10(2,3)17-9(16)15-7-11(8-15)4-5-12(13,14)6-11/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDYEDZTIYYFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401136654
Record name 2-Azaspiro[3.4]octane-2-carboxylic acid, 6,6-difluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638759-78-0
Record name 2-Azaspiro[3.4]octane-2-carboxylic acid, 6,6-difluoro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638759-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[3.4]octane-2-carboxylic acid, 6,6-difluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate
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tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate
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tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate
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tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate
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tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 6
tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate

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